Cycloprovera - 71615-27-5

Cycloprovera

Catalog Number: EVT-1552416
CAS Number: 71615-27-5
Molecular Formula: C50H70O7
Molecular Weight: 783.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cycloprovera is classified as a progestogen and estrogen combination therapy. Medroxyprogesterone acetate, the progestogen component, is widely used for various therapeutic applications, including contraception and hormone replacement therapy. Estradiol cypionate serves as the estrogen component, which helps in maintaining the menstrual cycle and enhancing the effectiveness of the contraceptive method. The compound is typically administered via intramuscular injection.

Synthesis Analysis

Methods of Synthesis

The synthesis of Cycloprovera involves several chemical processes that combine medroxyprogesterone acetate and estradiol cypionate. While specific methods for synthesizing Cycloprovera are not extensively documented, the synthesis of its individual components has been well-studied.

  1. Medroxyprogesterone Acetate: This compound can be synthesized from progesterone through acetylation using acetic anhydride or acetyl chloride.
  2. Estradiol Cypionate: The synthesis involves the esterification of estradiol with cyclopentylpropionic acid.

These processes typically require precise control over reaction conditions to ensure high yields and purity of the final products.

Technical Details

  • Reagents: Acetic anhydride, cyclopentylpropionic acid, and catalysts such as pyridine may be used.
  • Conditions: Reactions are generally conducted under controlled temperatures and inert atmospheres to prevent degradation.
Molecular Structure Analysis

Structure and Data

Cycloprovera is characterized by its complex molecular structure, which integrates the functionalities of both medroxyprogesterone acetate and estradiol cypionate. The molecular formula can be represented as follows:

  • Molecular Formula: C26H36O4C_{26}H_{36}O_{4}
  • Molecular Weight: Approximately 416.57 g/mol

The structure consists of a steroid backbone with specific functional groups that confer its hormonal activity.

Chemical Reactions Analysis

Reactions Involved

Cycloprovera undergoes various chemical reactions during its metabolic processes in the body:

  1. Hydrolysis: Both medroxyprogesterone acetate and estradiol cypionate can undergo hydrolysis to release their active forms.
  2. Conjugation: These hormones are often conjugated with glucuronic acid or sulfate, facilitating their excretion.

Technical Details

  • Enzymatic Reactions: Cytochrome P450 enzymes play a significant role in the metabolism of these compounds.
  • Half-life: The elimination half-life for medroxyprogesterone acetate is approximately 50 days when administered intramuscularly.
Mechanism of Action

Process and Data

Cycloprovera acts primarily through its progestogenic and estrogenic effects:

  1. Inhibition of Ovulation: Medroxyprogesterone acetate prevents ovulation by suppressing luteinizing hormone (LH) surge.
  2. Endometrial Modification: It alters the endometrial lining to prevent implantation of a fertilized egg.
  3. Cervical Mucus Changes: The compound also thickens cervical mucus, reducing sperm motility.

Relevant Data

  • Pharmacokinetics: Following administration, peak plasma concentrations are reached within a few days, with varying pharmacokinetic profiles depending on individual metabolism.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cycloprovera typically appears as a white or creamy-white crystalline powder.
  • Melting Point: The melting point ranges from 173°C to 179°C.
  • Solubility: It is practically insoluble in water but soluble in organic solvents like ethanol and chloroform.

Chemical Properties

  • Stability: Cycloprovera exhibits stability under standard storage conditions but may degrade under extreme temperatures or light exposure.
  • Reactivity: It reacts with strong oxidizing agents but remains stable under neutral pH conditions.
Applications

Scientific Uses

Cycloprovera is primarily utilized in reproductive health as an injectable contraceptive. Its applications include:

  1. Contraception: It provides effective pregnancy prevention when administered monthly.
  2. Hormonal Therapy: It may be used in hormone replacement therapies for menopausal women or those with hormonal imbalances.
  3. Clinical Research: Ongoing studies explore its efficacy in treating conditions like endometriosis and abnormal uterine bleeding.
Introduction to Cycloprovera in Reproductive Pharmacology

Definition and Composition of Cycloprovera (MPA/E2C)

Cycloprovera contains two steroidal components with distinct pharmacological profiles:

  • Medroxyprogesterone acetate (MPA): A synthetic progestin derived from progesterone, classified as a 17α-hydroxyprogesterone acetate derivative. MPA exhibits high progestogenic activity through direct binding to progesterone receptors (approximately threefold greater affinity than natural progesterone) [1]. Its molecular structure (C₂₄H₃₄O₄) features acetyl and methyl groups at C17 and C6 positions, respectively, enhancing metabolic stability [5]. MPA displays weak glucocorticoid activity and minimal androgenic effects compared to testosterone-derived progestins [1].
  • Estradiol cypionate (E2C): An esterified form of natural 17β-estradiol (E2) where a cypionate (cyclopentylpropionate) group is attached at the C3 position. This modification increases lipophilicity, enabling sustained release from the intramuscular depot. E2C functions as a prodrug, gradually hydrolyzed to bioactive estradiol [8]. Unlike ethinyl estradiol in oral contraceptives, E2C is a bioidentical estrogen, potentially offering improved metabolic safety [8] [10].

Table 1: Key Chemical Properties of Cycloprovera Components

ComponentMolecular FormulaMolecular Weight (g/mol)Chemical ClassificationReceptor Binding Profile
Medroxyprogesterone acetateC₂₄H₃₄O₄386.5317α-Hydroxyprogesterone derivativeHigh progesterone receptor affinity; weak glucocorticoid activity
Estradiol cypionateC₂₆H₃₆O₃396.57Estradiol ester (C3-cyclopentylpropionate)Estrogen receptor agonist; bioidentical estrogen

The formulation utilizes a precisely engineered microcrystalline suspension with particle sizes predominantly between 5-16 μm (93% of particles). This particle size distribution critically determines dissolution kinetics and sustained release: particles <5 μm dissolve too rapidly, while those >20 μm may cause injection site reactions or delayed absorption [10]. The aqueous suspension vehicle facilitates gradual release, maintaining contraceptive efficacy for approximately one month per intramuscular dose [10].

Historical Development of Combined Injectable Contraceptives

The development of Cycloprovera emerged from three key scientific and pharmaceutical milestones:

  • Steroid Synthesis Breakthroughs (1940s-1950s): Russell Marker's discovery of diosgenin extraction from Mexican wild yams (Dioscorea composita) enabled large-scale progesterone synthesis. This was revolutionized by Carl Djerassi and Luis Miramontes' 1951 creation of norethindrone, demonstrating oral progestogenic activity [7]. These innovations provided the foundational chemistry for synthetic hormones.
  • Injectable Contraceptive Pioneering (1960s): Upjohn Laboratories developed the first long-acting progestin injectable, depot medroxyprogesterone acetate (DMPA), introduced internationally in 1969. While effective, DMPA's progestin-only formulation caused high rates of irregular bleeding and amenorrhea, limiting acceptability [10] [5]. Pharmacological studies confirmed that adding estrogen could stabilize the endometrium without compromising ovulation suppression [1] [3].
  • WHO-Led Formulation Optimization (1978-1993): The World Health Organization's Special Programme in Human Reproduction (HRP) systematically evaluated estrogen-progestin combinations for monthly administration. Pharmacokinetic studies compared estrogen esters (cypionate, valerate, enantate, benzoate), selecting E2C for its optimal release profile [10] [16]. Code-named HRP-112 during development, the MPA/E2C combination underwent multinational trials confirming its contraceptive efficacy (>99% with perfect use) and improved cycle control versus progestin-only methods [10] [2]. Cycloprovera was first marketed in 1993 (Mexico, Thailand, Indonesia) following WHO-led technology transfer to the Concept Foundation and local manufacturers [6] [10].

Table 2: Development Timeline of Key Combined Injectable Contraceptives

Time PeriodDevelopment MilestoneKey Agents/FormulationsContributing Organizations
1940s-1950sSteroid synthesis breakthroughsDiosgenin extraction; Norethindrone synthesisSyntex Laboratories; University of Mexico
1960s-1970sProgestin-only injectablesDMPA (Depo-Provera); NET-EN (Noristerat)Upjohn Laboratories; Schering AG
1978-1993WHO CIC development programHRP-112 (Cycloprovera); HRP-102 (Mesigyna)WHO/HRP; Collaborating research centers
1993-PresentGlobal introduction & policy integrationCyclofem (branded Cycloprovera)Concept Foundation; National pharmaceutical companies

Cycloprovera’s Role in Global Contraceptive Policy Frameworks

Cycloprovera occupies a strategic niche in global family planning programs, particularly in resource-limited settings. Its inclusion on the WHO Model List of Essential Medicines (most recent edition: 2023) underscores its public health value for women unable or unwilling to use daily or user-dependent methods [7] [8]. Three policy-relevant attributes drive its adoption:

  • Demographic Targeting: The method is prioritized for:
  • Postpartum/non-lactating women needing rapid return to fertility (ovulation resumes within 60-90 days post-injection versus 9-10 months for DMPA) [2] [10]
  • Adolescents and women with adherence challenges to daily pills [6]
  • Populations with limited healthcare access (1-3 month dosing intervals versus daily regimens) [8]
  • Health System Integration: Cycloprovera's delivery model leverages existing infrastructure:
  • Administration requires minimal training compared to implant insertion or IUD placement
  • Cold chain independence (unlike some vaccines) [10]
  • Integration into community-based distribution programs in 18+ countries, primarily in Latin America and Asia [8] [10]
  • Comparative Performance Metrics:

Table 3: Discontinuation Rates and Bleeding Patterns of Injectable Contraceptives

Contraceptive Method12-Month Discontinuation Rate (%)Reasons for Discontinuation (Primary Causes)Bleeding Regularity After 6 Months (%)
Cycloprovera (MPA/E2C)25-40Personal reasons, access challenges60-75
DMPA (progestin-only)40-65Irregular bleeding, amenorrhea20-30
NETE/E₂V (Mesigyna)20-35Bleeding irregularities, weight concerns70-80

Data sources: [2] [6] [10]

Despite its advantages, Cycloprovera faces policy barriers: the requirement for clinical visits (versus self-administered methods) and country-specific regulatory delays. The discontinuation of Lunelle (US brand) in 2003 demonstrated market vulnerabilities despite clinical efficacy [10]. Ongoing policy initiatives focus on expanding access through task-shifting to mid-level providers and exploring self-injection models to improve continuity [2] [8].

Properties

CAS Number

71615-27-5

Product Name

Cycloprovera

IUPAC Name

[(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate

Molecular Formula

C50H70O7

Molecular Weight

783.1 g/mol

InChI

InChI=1S/C26H36O3.C24H34O4/c1-26-15-14-21-20-10-8-19(27)16-18(20)7-9-22(21)23(26)11-12-24(26)29-25(28)13-6-17-4-2-3-5-17;1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h8,10,16-17,21-24,27H,2-7,9,11-15H2,1H3;13-14,18-20H,6-12H2,1-5H3/t21-,22-,23+,24+,26+;14-,18+,19-,20-,22+,23-,24-/m10/s1

InChI Key

NEDJKVIUOSOCNB-AWPSVMBFSA-N

SMILES

CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C.CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=C3C=CC(=C5)O

Synonyms

Cyclofem
CycloProvera
HRP 112
HRP112

Canonical SMILES

CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C.CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=C3C=CC(=C5)O

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=CC(=O)CC4)C.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4CCCC4)CCC5=C3C=CC(=C5)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.